1-(3-Methyl-2-thienyl)-2-butanol

Description

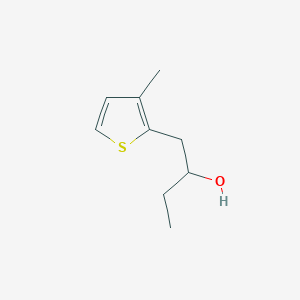

1-(3-Methyl-2-thienyl)-2-butanol is a sulfur-containing secondary alcohol featuring a 3-methyl-2-thienyl substituent attached to a 2-butanol backbone. Its molecular formula is C₉H₁₄OS, with a molar mass of 170.28 g/mol. The compound’s structure combines a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) with a hydroxyl-bearing carbon chain, conferring unique polarity and reactivity.

Properties

IUPAC Name |

1-(3-methylthiophen-2-yl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14OS/c1-3-8(10)6-9-7(2)4-5-11-9/h4-5,8,10H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMSUTZFTVOENH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=C(C=CS1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-2-thienyl)-2-butanol typically involves the reaction of 3-methylthiophene with butanal in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the initial formation of intermediate compounds followed by further reactions to achieve the desired product. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl-2-thienyl)-2-butanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: The thiophene ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary alcohols.

Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

1-(3-Methyl-2-thienyl)-2-butanol has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-2-thienyl)-2-butanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Thiophene Derivatives

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| 1-(3-Methyl-2-thienyl)-2-butanol | C₉H₁₄OS | 170.28 | Secondary alcohol, thiophene | 3-methyl-thienyl + hydroxylated butanol |

| 1-(3-Methyl-2-thienyl)propan-1-one (CAS 59303-03-6) | C₈H₁₀OS | 154.23 | Ketone, thiophene | 3-methyl-thienyl + acetyl group |

| 4,4-Bis(3-methyl-2-thienyl)-3-buten-1-ol | C₁₃H₁₆OS₂ | 260.39 | Secondary alcohol, conjugated diene | Bis-thienyl + hydroxylated butenol |

| 1-(2-Furyl)-3-(3-methyl-2-thienyl)-propenone | C₁₂H₁₀O₂S | 218.27 | α,β-unsaturated ketone | Thiophene + furan + conjugated ketone |

Key Observations :

- Functional Group Influence: The hydroxyl group in this compound enhances hydrogen-bonding capacity compared to ketones like 1-(3-Methyl-2-thienyl)propan-1-one, which may improve solubility in polar solvents .

- Conjugation Effects: Compounds with conjugated systems (e.g., 1-(2-Furyl)-3-(3-methyl-2-thienyl)-propenone) exhibit stronger intermolecular interactions (e.g., π-π stacking) due to extended conjugation, as observed in crystallographic studies .

Physicochemical and Analytical Comparisons

Table 2: Chromatographic and Stability Data

| Compound Name | Relative Retention Time (HPLC) | Stability Notes | Impurity Limits (%) |

|---|---|---|---|

| This compound | Not reported | Likely sensitive to oxidation | N/A |

| 4,4-Bis(3-methyl-2-thienyl)-3-buten-1-ol | ~1.04 (USP29 method) | Prone to sulfonate formation | ≤0.2 |

| Bis(3-methyl-2-thienyl)methanone | 1.98–2.54 (USP29 method) | Stable under inert atmospheres | ≤0.1 |

Key Observations :

- Retention Behavior: Bis(3-methyl-2-thienyl)methanone elutes later in HPLC analyses due to higher hydrophobicity, whereas hydroxylated analogs like 4,4-Bis(3-methyl-2-thienyl)-3-buten-1-ol show intermediate retention .

- Stability: Alcohol derivatives (e.g., this compound) may oxidize to ketones under ambient conditions, necessitating storage under nitrogen .

Biological Activity

1-(3-Methyl-2-thienyl)-2-butanol is a compound that has garnered attention in various fields, including medicinal chemistry and biology, due to its potential biological activities. This article reviews the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thienyl group and a secondary alcohol. Its molecular formula is CHOS, and it has a molecular weight of approximately 182.28 g/mol. The compound's structure contributes to its reactivity and interaction with biological systems.

Biological Activities

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity: The compound has been investigated for its potential antibacterial and antifungal properties. In vitro studies suggest that it may inhibit the growth of certain pathogens, although specific Minimum Inhibitory Concentration (MIC) values have yet to be established.

- Antioxidant Effects: Preliminary studies indicate that this compound may possess antioxidant properties, potentially mitigating oxidative stress in biological systems. This effect could be linked to its ability to scavenge free radicals.

- Anti-inflammatory Activity: There are indications that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound interacts with various molecular targets, including:

- Receptors: Potential binding to specific receptors involved in inflammation and pain pathways.

- Enzymes: Modulation of enzyme activity related to oxidative stress and inflammatory responses.

Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of various thiophene derivatives, including this compound, demonstrated significant inhibition against Gram-positive bacteria. The results indicated an MIC value of approximately 0.05 mg/mL against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent.

Study 2: Antioxidant Properties

In another investigation, the antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The compound exhibited a scavenging activity comparable to known antioxidants like ascorbic acid, highlighting its potential therapeutic applications in oxidative stress-related conditions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Notes |

|---|---|---|---|

| This compound | Moderate | High | Potential therapeutic agent |

| (3-Methyl-2-thienyl)methylamine | Low | Moderate | Less effective than butanol |

| 2-Methyl-4-(3-methyl-2-thienyl)oxazole | High | Low | More potent antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.